![molecular formula C12H10ClNS B1279985 4-((4-Chlorophenyl)thio)aniline CAS No. 32631-29-1](/img/structure/B1279985.png)
4-((4-Chlorophenyl)thio)aniline
Overview
Description
4-((4-Chlorophenyl)thio)aniline is a chemical compound with the CAS Number: 32631-29-1. It has a molecular weight of 235.74 and its IUPAC name is 4-[(4-chlorophenyl)sulfanyl]aniline . It is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-((4-Chlorophenyl)thio)aniline is 1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 . This indicates that the molecule consists of a benzene ring (aniline part) connected to another benzene ring (chlorophenyl part) through a sulfur atom.Physical And Chemical Properties Analysis
4-((4-Chlorophenyl)thio)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Scientific Research Applications
Chemical Synthesis
The compound is used as a valuable synthetic intermediate in organic synthesis . Its unique structure and properties make it a useful building block in the synthesis of various complex molecules.
Protein Folding and Stabilization
Disulfides, a group to which this compound belongs, are known to play a crucial role in the folding and stabilization of proteins . They help maintain the three-dimensional structure of proteins, which is essential for their function.
Vulcanization
Disulfides are also applied as vulcanizers . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators.
Rechargeable Lithium Batteries
Disulfides are used in the design of rechargeable lithium batteries . They contribute to the overall performance and efficiency of these batteries.
Pharmaceutical Applications
The disulfide structural motif is frequently found in pharmaceuticals . This suggests that “4-((4-Chlorophenyl)thio)aniline” could potentially be used in the development of new drugs.
Biological Activities
The compound could have diverse biological activities. For instance, similar compounds have shown preliminary in vitro antibacterial activity against various bacteria .
Safety and Hazards
The safety information available indicates that 4-((4-Chlorophenyl)thio)aniline may be harmful if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for research on 4-((4-Chlorophenyl)thio)aniline and similar compounds could involve further exploration of their biological activities. For instance, thiophene-based analogs have been studied for their potential as biologically active compounds . These compounds could be further investigated for their antimicrobial, anticancer, and other pharmacological properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position . This suggests that it might interact with its targets through nucleophilic substitution or free radical reactions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-((4-Chlorophenyl)thio)aniline. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, its solubility in water and other solvents can affect its absorption and distribution within the body .
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZWUZZYSGZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485532 | |
Record name | 4-Amino-4'-chloro diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)thio)aniline | |
CAS RN |
32631-29-1 | |
Record name | 4-Amino-4'-chloro diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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